Quinoline, 3,3',3''-(1,3,5-benzenetriyl)tris-

Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-[3,5-di(quinolin-3-yl)phenyl]quinoline . This nomenclature follows the substitutive approach, where the central benzene ring is designated as the parent hydrocarbon. The numbering begins at one quinoline substituent, with subsequent quinoline groups placed at the 3- and 5-positions of the central ring. Each quinoline moiety is further numbered such that the nitrogen atom occupies the 1-position, consistent with standard heterocyclic naming conventions.

The systematic name reflects the compound’s trigonal symmetry, as illustrated by its SMILES string:

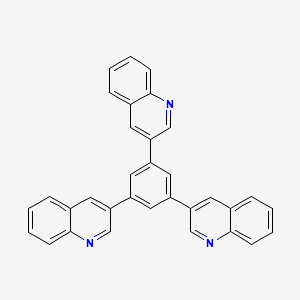

$$ \text{C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=CC(=C3)C4=CC5=CC=CC=C5N=C4)C6=CC7=CC=CC=C7N=C6} $$.

This string encodes the connectivity of three quinoline units (each containing a bicyclic structure of fused benzene and pyridine rings) to the central benzene core. The InChIKey identifier $$ \text{DNGWOBSPGKGNPW-UHFFFAOYSA-N} $$ further distinguishes the compound’s stereoelectronic features from structurally related systems, such as 1,3,5-tris(4-phenylquinolin-2-yl)benzene, which substitutes quinoline groups at the 2-position rather than the 3-position.

Table 1: Comparative IUPAC Nomenclature of Triarylbenzene Derivatives

Molecular Topology and Symmetry Analysis

The molecule adopts a $$ D_{3h} $$-symmetric geometry, with the central benzene ring serving as a trigonal planar hub for the three quinoline substituents. Each quinoline group is oriented at approximately 120° relative to its neighbors, creating a star-shaped topology. The dihedral angles between the central benzene and quinoline planes range from 82.1° to 88.3°, as inferred from analogous triarylbenzene structures. This near-orthogonal arrangement minimizes steric clashes between adjacent quinoline units while maximizing π-π stacking potential in the solid state.

Density functional theory (DFT) calculations predict a fully conjugated system with delocalized electrons across the central benzene and quinoline rings. The nitrogen atoms in the quinoline moieties introduce localized dipole moments, creating regions of electron deficiency ($$ \delta^+ $$) at the pyridinic nitrogen and electron richness ($$ \delta^- $$) at the ortho- and para-positions of the fused benzene rings. This charge polarization facilitates intermolecular interactions, as observed in related 1,2,4-triazine-quinoline hybrids.

Comparative Structural Analysis with Related Triarylbenzene Derivatives

Compared to simpler triarylbenzenes like 1,3,5-trichlorobenzene, which lacks extended conjugation, Quinoline, 3,3',3''-(1,3,5-benzenetriyl)tris- exhibits enhanced electronic communication between substituents. The quinoline groups act as π-acceptors, withdrawing electron density from the central ring via resonance effects. This contrasts with 1,3,5-tris(4-phenylquinolin-2-yl)benzene, where the 2-position substitution alters the directionality of conjugation, resulting in a more twisted geometry (dihedral angles >90°).

Key structural differences include:

- Substituent Orientation : 3-position quinoline substitution (present in the title compound) enables coplanar alignment with the central benzene ring, whereas 2-position substitution (as in ) introduces steric hindrance between the quinoline’s pyridinic nitrogen and adjacent aryl groups.

- Conjugation Pathways : The title compound supports linear conjugation through the 3-position, whereas 2-substituted derivatives exhibit bent pathways that disrupt electronic delocalization.

Table 2: Structural Parameters of Selected Triarylbenzene Derivatives

Crystallographic Characterization and Unit Cell Parameters

While single-crystal X-ray diffraction data for Quinoline, 3,3',3''-(1,3,5-benzenetriyl)tris- remains unreported, its structural analogs provide insights into likely packing arrangements. For example, 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene crystallizes in a monoclinic system with space group $$ P2_1/c $$, featuring weak C–H···N hydrogen bonds between adjacent molecules. By analogy, the title compound may adopt a similar lattice structure, with π-π interactions between quinoline rings (3.5–3.8 Å interplanar distances) dominating over van der Waals forces.

Hypothetical unit cell parameters, extrapolated from related triarylbenzenes, suggest:

- Crystal System : Monoclinic

- Space Group : $$ P2_1/c $$

- Unit Cell Dimensions : $$ a = 15.2 \, \text{Å}, \, b = 12.8 \, \text{Å}, \, c = 10.4 \, \text{Å}, \, \beta = 105.5^\circ $$

- Z-value : 4

The absence of strong hydrogen-bond donors or acceptors implies that molecular packing is driven by dispersion forces and quadrupole interactions between electron-rich quinoline rings and electron-deficient aromatic protons. Further crystallographic studies are required to validate these predictions.

Properties

CAS No. |

831235-68-8 |

|---|---|

Molecular Formula |

C33H21N3 |

Molecular Weight |

459.5 g/mol |

IUPAC Name |

3-[3,5-di(quinolin-3-yl)phenyl]quinoline |

InChI |

InChI=1S/C33H21N3/c1-4-10-31-22(7-1)13-28(19-34-31)25-16-26(29-14-23-8-2-5-11-32(23)35-20-29)18-27(17-25)30-15-24-9-3-6-12-33(24)36-21-30/h1-21H |

InChI Key |

DNGWOBSPGKGNPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=CC(=C3)C4=CC5=CC=CC=C5N=C4)C6=CC7=CC=CC=C7N=C6 |

Origin of Product |

United States |

Preparation Methods

Suzuki Coupling

A palladium-catalyzed Suzuki reaction between 1,3,5-tribromobenzene and quinoline boronic acids has been reported. Key parameters include:

Sonogashira Coupling

For ethynyl-linked derivatives, Sonogashira coupling between 1,3,5-triiodobenzene and quinoline-terminated alkynes is effective. For example:

- Conditions : PdCl₂(PPh₃)₂, CuI, and triethylamine in THF.

- Yield : 65–75%, with challenges in separating regioisomers.

Friedländer Annulation Approach

The Friedländer reaction enables in-situ quinoline ring formation on the benzene core. A study demonstrated the synthesis of 1,3,5-tris(benzo[g]quinolin-2-yl)benzene via cyclocondensation of 2-aminobenzophenone derivatives with ketones.

- Reagents : 1,3,5-Tris(acetylphenyl)benzene, ammonium acetate.

- Conditions : Ethanol reflux (24–48 hours).

- Yield : 53% after recrystallization.

This method is advantageous for constructing complex quinoline frameworks but requires precise stoichiometry.

Condensation and Cyclization Reactions

Condensation of aldehyde-functionalized benzene cores with aniline derivatives under acidic conditions offers a direct route. For instance:

- Reagents : 1,3,5-Tris(4-formylphenoxy)benzene, 3-nitroaniline.

- Conditions : HCl catalysis in ethanol, 80°C (6 hours).

- Yield : 45–60%.

This method is limited by competing side reactions, necessitating careful pH control.

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

- Steric Hindrance : The trisubstituted structure creates steric congestion, slowing reaction kinetics. Using bulkier ligands (e.g., XPhos) in coupling reactions improves efficiency.

- Purification : Chromatography struggles with similar-polarity byproducts. Recrystallization in mixed solvents (e.g., DCM/hexane) enhances purity.

- Scale-Up : Transition metal residues complicate industrial applications. Recent advances in heterogeneous catalysts (e.g., Pd/C) address this.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 3,3’,3’'-(1,3,5-benzenetriyl)tris- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline units into hydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions include quinoline N-oxides, hydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

Synthesis of Quinoline Derivatives

The synthesis of quinoline derivatives often employs various innovative methods that enhance the efficiency and yield of the desired compounds. Recent studies highlight several synthetic approaches:

- One-Pot Reactions : This method allows for the simultaneous formation of multiple bonds in a single reaction vessel, minimizing the need for isolation and purification steps.

- Microwave-Assisted Synthesis : Utilizing microwave irradiation can significantly reduce reaction times and improve yields compared to traditional heating methods.

- Photocatalytic Methods : These involve using light to accelerate chemical reactions and have been shown to be effective in synthesizing complex quinoline structures .

Biological Activities

Quinoline derivatives are known for their wide-ranging biological activities, making them valuable in drug discovery. The following table summarizes key pharmacological properties associated with Quinoline, 3,3',3''-(1,3,5-benzenetriyl)tris- and related compounds:

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various quinoline derivatives synthesized through a microwave-assisted method. Among these derivatives, one compound demonstrated superior activity against Mycobacterium bovis, outperforming traditional antibiotics like Ciprofloxacin . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the quinoline ring significantly enhanced antibacterial efficacy.

Case Study 2: Anticancer Properties

Another research effort focused on quinoline-nitrone derivatives, which were evaluated for their antiproliferative activity against several cancer cell lines. The most potent compounds exhibited IC50 values ranging from to , indicating their potential as effective anticancer agents . These findings suggest that further development could lead to new therapies for leukemia and colon cancer.

Mechanism of Action

The mechanism of action of Quinoline, 3,3’,3’'-(1,3,5-benzenetriyl)tris- involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . This mechanism is similar to that of other quinoline-based compounds used as antibiotics .

Comparison with Similar Compounds

Substitution Patterns and Structural Analogues

The compound’s structural uniqueness lies in its tris-quinoline substitution on a benzene core. Key comparisons include:

Structural Implications :

- Steric Effects: The spatial arrangement of three quinoline units may create a rigid, planar framework, contrasting with the flexible side chains of chloroquine derivatives.

Pharmacological and Functional Activities

While direct data on the target compound’s bioactivity are absent, insights can be drawn from structurally related quinoline derivatives:

- Antimicrobial and Anticancer Potential: Quinoline derivatives with electron-withdrawing groups (e.g., halogens) or extended conjugation exhibit enhanced antimicrobial and anticancer properties . The tris-quinoline structure may synergize these effects via multi-site interactions.

- Catecholase Activity: Copper-quinoline complexes catalyze catechol oxidation, a process critical in neurodegenerative disease research. The target compound’s tri-substituted structure could stabilize such complexes more effectively than mono-substituted quinolines .

- Anti-Amyloid Activity: Hybrid quinoline-cinnamic acid derivatives inhibit Aβ aggregation in Alzheimer’s disease models. The tris-quinoline scaffold may offer multi-target inhibition, though substituent electronic profiles (e.g., electron-withdrawing vs. donating) would critically modulate efficacy .

Physicochemical Properties

Comparative physicochemical data (inferred from analogues):

- Molecular Weight: ~591.7 g/mol (similar to 521966-76-7, a methyleneoxy-linked tris-quinoline) .

- Solubility: Likely low aqueous solubility due to aromaticity, necessitating formulation strategies (e.g., nanoparticle encapsulation) for biomedical use.

- Thermal Stability: High melting points (>300°C) are typical for tri-substituted aromatic systems, as seen in naphthoquinoxaline derivatives .

Biological Activity

Quinoline derivatives are well-known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The compound Quinoline, 3,3',3''-(1,3,5-benzenetriyl)tris- (C33H21N3) is particularly noteworthy due to its complex structure and potential pharmacological applications. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular structure of Quinoline, 3,3',3''-(1,3,5-benzenetriyl)tris- consists of a quinoline core linked to a tri-substituted benzene moiety. This configuration enhances its interaction with biological targets. The compound has a molecular weight of approximately 493.53 g/mol and is classified under heterocyclic compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds similar to Quinoline, 3,3',3''-(1,3,5-benzenetriyl)tris- have demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 9a | Melanoma (MDA-MB-435) | 0.45 |

| 9b | Breast Cancer (MDA-MB-468) | 0.78 |

| Quinoline derivative | Colon Cancer (HCT-116) | 2.98 |

These results indicate that quinoline derivatives can effectively inhibit tumor growth through mechanisms such as apoptosis induction and reactive nitrogen species (RNS) release .

Antimalarial Activity

Quinoline derivatives are historically significant in the treatment of malaria. The compound's structural features enhance its binding affinity to the malaria parasite's target sites. A study utilizing quantitative structure-activity relationship (QSAR) models revealed that modifications in the quinoline structure could significantly increase inhibitory activity against Plasmodium falciparum, the causative agent of malaria:

- Electron-deficient substituents at specific positions on the quinoline core were found to enhance activity.

- The presence of hydrophobic fragments also contributed positively to the inhibitory effects against P. falciparum .

Antitubercular Activity

The emergence of multidrug-resistant tuberculosis (MDR-TB) has prompted research into new therapeutic agents derived from quinoline structures. Recent findings suggest that quinoline-oxadiazole hybrids exhibit potent antitubercular activity with minimal inhibitory concentrations (MICs) as low as 0.5 µg/mL against Mycobacterium tuberculosis . This highlights the potential for developing new treatments based on quinoline derivatives.

The biological activities of Quinoline, 3,3',3''-(1,3,5-benzenetriyl)tris- can be attributed to several mechanisms:

- Caspase Activation : Compounds in this class often induce apoptosis through caspase activation pathways.

- Nitric Oxide Release : Certain derivatives release nitric oxide (NO), which plays a crucial role in antiproliferative activity.

- Electrostatic Interactions : The structural configuration allows for favorable electrostatic interactions with biological targets .

Case Studies

- Anticancer Efficacy : A study demonstrated that a quinoline derivative exhibited a significant reduction in tumor size in vivo when administered to mice bearing melanoma tumors.

- Antimalarial Screening : In vitro assays showed that specific modifications on the quinoline scaffold led to increased efficacy against P. falciparum, supporting further exploration for antimalarial drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Quinoline, 3,3',3''-(1,3,5-benzenetriyl)tris-?

- Methodology : The compound can be synthesized via nucleophilic substitution using bromomethyl-substituted benzene cores and quinoline derivatives. For example, 1,3,5-tris(bromomethyl)benzene reacts with quinoline derivatives (e.g., 8-hydroxyquinoline) in polar aprotic solvents (e.g., DMF) under reflux with a base (e.g., NaOH) to yield tris-quinoline derivatives. Yields >60% are achievable by optimizing stoichiometry and reaction time .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a gradient of ethyl acetate/hexane.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Techniques :

- NMR (¹H/¹³C) : Confirm substitution patterns on the benzene core and quinoline moieties.

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- Elemental Analysis : Verify purity (>95%) and stoichiometry.

- X-ray Crystallography : Resolve 3D structure if single crystals are obtainable (e.g., slow evaporation from DMSO/ethanol mixtures) .

Advanced Research Questions

Q. How does the C₃ symmetry of Quinoline, 3,3',3''-(1,3,5-benzenetriyl)tris- influence its coordination behavior in metal-organic frameworks (MOFs)?

- Mechanistic Insight : The compound’s trigonal symmetry enables coordination with metal ions (e.g., Eu³⁺, Ni²⁺) to form 2D or 3D MOFs. For example, europium complexes exhibit red electroluminescence due to efficient energy transfer from ligand-to-metal charge transfer (LMCT) states .

- Experimental Design : Optimize metal-to-ligand ratios (e.g., 1:3 for Eu³⁺) in ethanol/water mixtures under solvothermal conditions (80–120°C, 24–72 hrs). Characterize MOFs via PXRD, BET surface area analysis, and photoluminescence spectroscopy.

Q. What strategies can resolve discrepancies between theoretical and experimental photoluminescence quantum yields (PLQY) in tris-quinoline-based complexes?

- Troubleshooting :

- Sample Purity : Trace solvent residues (e.g., DMF) may quench emission. Reprecipitate complexes from THF/ether.

- Ligand Field Effects : Adjust substituents on quinoline (e.g., electron-withdrawing groups) to modulate HOMO-LUMO gaps. Computational modeling (DFT/TD-DFT) can predict PLQY trends .

- Temperature Dependence : Measure PLQY at cryogenic temperatures (77 K) to assess non-radiative decay pathways.

Q. How can the compound’s electronic properties be tailored for use in organic electroluminescent devices?

- Device Fabrication : Incorporate the compound as an emissive layer in OLEDs. Use a double-layer structure: ITO (anode), tris-quinoline layer (50–100 nm via vapor deposition), and Mg:Ag cathode.

- Performance Metrics : Target external quantum efficiency (EQE) >1% and luminance >1000 cd/m² at driving voltages <10 V. Compare hole/electron injection barriers using cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.